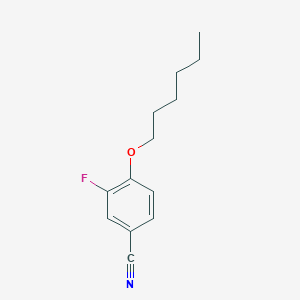

3-Fluoro-4-(hexyloxy)benzonitrile

Descripción

3-Fluoro-4-(hexyloxy)benzonitrile is a fluorinated aromatic nitrile derivative characterized by a benzonitrile core substituted with a fluorine atom at the 3-position and a hexyloxy group (-O-C₆H₁₃) at the 4-position. This compound is of interest in medicinal chemistry and materials science due to its electronic properties imparted by the nitrile group, fluorine’s electronegativity, and the lipophilic hexyloxy chain.

Propiedades

IUPAC Name |

3-fluoro-4-hexoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO/c1-2-3-4-5-8-16-13-7-6-11(10-15)9-12(13)14/h6-7,9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKBMDBZXSMPBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656269 | |

| Record name | 3-Fluoro-4-(hexyloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223136-94-5 | |

| Record name | 3-Fluoro-4-(hexyloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(hexyloxy)benzonitrile typically involves the following steps:

Nitrile Formation: The starting material, 3-fluorobenzonitrile, is prepared by the reaction of 3-fluorobenzaldehyde with hydroxylamine hydrochloride, followed by dehydration using phosphorus oxychloride.

Hexyloxy Substitution: The 3-fluorobenzonitrile undergoes a nucleophilic aromatic substitution reaction with hexanol in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-4-(hexyloxy)benzonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-4-(hexyloxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hexyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Hexyloxybenzoic acid or hexyloxybenzaldehyde.

Reduction: 3-Fluoro-4-(hexyloxy)benzylamine.

Substitution: Compounds with substituted nucleophiles at the fluoro position.

Aplicaciones Científicas De Investigación

3-Fluoro-4-(hexyloxy)benzonitrile has several scientific research applications:

Material Science: It is used in the synthesis of liquid crystals and other advanced materials due to its unique structural properties.

Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific receptors or enzymes.

Organic Synthesis: It is employed as a building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-(hexyloxy)benzonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Fluorine Position Variants

- 2-Fluoro-4-(hexyloxy)benzonitrile (1q): Differs in fluorine placement (2-position vs. 3-position). For example, fluorine at the 2-position may sterically hinder para-substituents more than the 3-position .

- 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile: Replaces hexyloxy with a polar hydroxyphenoxy group, significantly increasing hydrophilicity. The dihedral angle between aromatic rings is 70.9°, affecting molecular stacking in solid-state applications .

Halogen Substitution

- 3-Chloro-4-(4-formylphenoxy)benzonitrile: Chlorine (Cl) replaces fluorine (F), reducing electronegativity but increasing steric bulk. This substitution impacts binding affinity in enzyme inhibition studies (e.g., DGAT2 inhibitors) .

Functional Group Modifications

Alkoxy Chain Length and Lipophilicity

- 4-n-Hexyloxybenzonitrile : Lacks the fluorine atom but retains the hexyloxy group. The absence of fluorine reduces polarity, enhancing lipid solubility compared to 3-fluoro-4-(hexyloxy)benzonitrile .

- 3-Fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile : Replaces hexyloxy with a heterocyclic group, introducing hydrogen-bonding capacity. This modification is critical in kinase inhibitor design .

Nitrile Derivatives in Pharmaceuticals

- DGAT2-iJ (3-bromo-4-[2-fluoro-4-({4-oxo-2-[(2-pyridin-2-ylethyl)amino]thiazol-5-ylidene}methyl)phenoxy]benzonitrile): A complex benzonitrile derivative used as a diacylglycerol acyltransferase 2 (DGAT2) inhibitor. The bromine and pyridyl groups enhance target specificity compared to simpler alkoxy derivatives .

Spectroscopic and Physical Properties

- NMR Data: 3-Fluoro-4-(4-(1-fluoroethoxy)phenoxy)benzonitrile (36):

- ¹H NMR (500 MHz) : Peaks at δ 7.6–6.8 ppm (aromatic protons), δ 4.8–4.5 ppm (fluoroethoxy group) .

¹⁹F NMR (282 MHz) : Signals at δ -118 ppm (aromatic F) and δ -220 ppm (fluoroethoxy F) .

- 3-Methoxy-4-nitrobenzonitrile: Higher melting point (125–126°C) due to nitro group’s crystallinity .

Actividad Biológica

3-Fluoro-4-(hexyloxy)benzonitrile is a compound that has garnered attention in various fields of medicinal chemistry and biological research. Its unique structure, characterized by a fluorine atom and a hexyloxy group attached to a benzonitrile moiety, suggests potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

3-Fluoro-4-(hexyloxy)benzonitrile has the following chemical structure:

- Molecular Formula : C13H14FNO

- CAS Number : 223136-94-5

The presence of the fluorine atom is known to enhance lipophilicity, which may influence the compound's interaction with biological targets.

The biological activity of 3-Fluoro-4-(hexyloxy)benzonitrile is primarily attributed to its ability to interact with specific molecular targets in biological systems. The hexyloxy group may facilitate membrane permeability, allowing the compound to reach intracellular targets effectively.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, including apoptosis in cancer cells.

- Receptor Modulation : There is evidence indicating that 3-Fluoro-4-(hexyloxy)benzonitrile may modulate receptor activity, potentially influencing signaling pathways related to inflammation and cell proliferation.

Antiproliferative Effects

Research has indicated that 3-Fluoro-4-(hexyloxy)benzonitrile exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from in vitro studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

These results indicate that the compound may be a potential candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its antiproliferative properties, 3-Fluoro-4-(hexyloxy)benzonitrile has shown promise in reducing inflammation. A study evaluated its effect on cytokine release in human macrophages:

| Treatment | Cytokine Level Reduction (%) |

|---|---|

| Control | - |

| Compound (10 µM) | IL-6: 40% |

| TNF-α: 30% |

This data suggests that the compound can modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Case Studies

-

Case Study on Cancer Cell Lines :

A recent study published in a peer-reviewed journal demonstrated that treatment with 3-Fluoro-4-(hexyloxy)benzonitrile led to significant reductions in cell viability in MCF-7 breast cancer cells. The study utilized flow cytometry to assess apoptosis rates, revealing an increase in early apoptotic cells after treatment. -

Inflammation Model :

In an animal model of acute inflammation, administration of 3-Fluoro-4-(hexyloxy)benzonitrile resulted in reduced paw edema compared to controls. Histological analysis showed decreased infiltration of inflammatory cells, supporting its potential use as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.